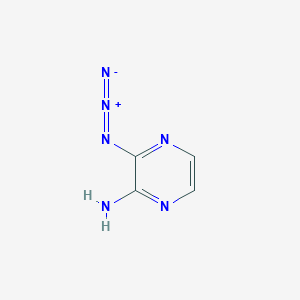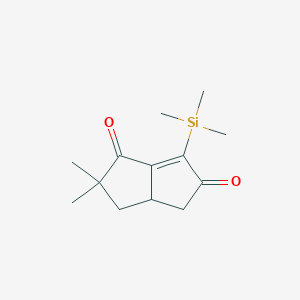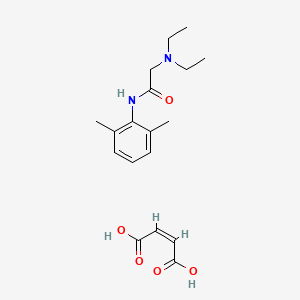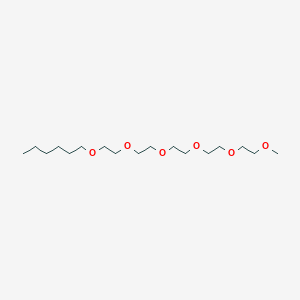
tert-Butyl (diphenylmethyl)ethenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (diphenylmethyl)ethenylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a diphenylmethyl group, and an ethenylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (diphenylmethyl)ethenylcarbamate typically involves the reaction of tert-butyl carbamate with diphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (diphenylmethyl)ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (diphenylmethyl)ethenylcarbamate is used as a protecting group in organic synthesis. It helps in protecting amine groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for studying the effects of carbamates on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. It is also used in the production of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl (diphenylmethyl)ethenylcarbamate involves the inhibition of enzymes by carbamylation of the active site. The compound binds to the enzyme’s active site, forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its substrate.
Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes with active sites that can be carbamylated. The pathways involved include enzyme inhibition and disruption of metabolic processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl N-ethenylcarbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
Uniqueness: tert-Butyl (diphenylmethyl)ethenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and diphenylmethyl groups enhances its stability and reactivity compared to other carbamates.
Propriétés
Numéro CAS |
142977-36-4 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
tert-butyl N-benzhydryl-N-ethenylcarbamate |
InChI |
InChI=1S/C20H23NO2/c1-5-21(19(22)23-20(2,3)4)18(16-12-8-6-9-13-16)17-14-10-7-11-15-17/h5-15,18H,1H2,2-4H3 |
Clé InChI |
DMMGMIANONUANI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C=C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


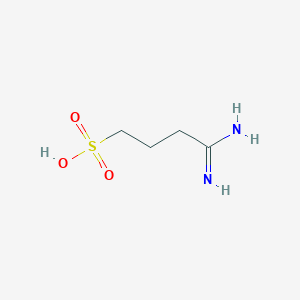
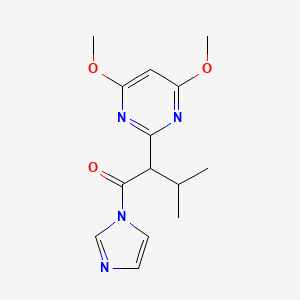
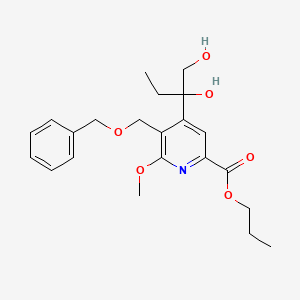
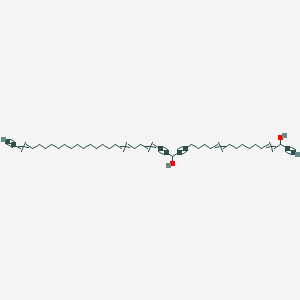
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)

![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
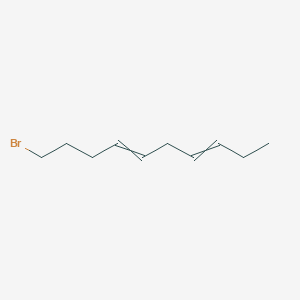
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
